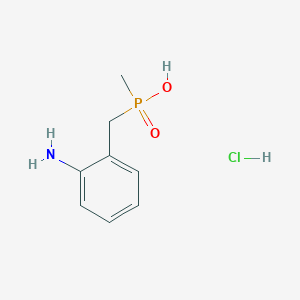![molecular formula C9H18OSi B14374430 2-[(Trimethylsilyl)methyl]pent-4-enal CAS No. 89809-24-5](/img/structure/B14374430.png)
2-[(Trimethylsilyl)methyl]pent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)methyl]pent-4-enal is an organic compound with a unique structure that includes a trimethylsilyl group attached to a pent-4-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)methyl]pent-4-enal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pent-4-enal and trimethylsilyl chloride.
Formation of the Trimethylsilyl Group: The trimethylsilyl group is introduced by reacting pent-4-enal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix pent-4-enal and trimethylsilyl chloride with a base.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification and Quality Control: Implementing advanced purification techniques and rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)methyl]pent-4-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the trimethylsilyl group.
Major Products
Oxidation: 2-[(Trimethylsilyl)methyl]pent-4-enoic acid.
Reduction: 2-[(Trimethylsilyl)methyl]pent-4-enol.
Substitution: 2-(Halomethyl)pent-4-enal.
Scientific Research Applications
2-[(Trimethylsilyl)methyl]pent-4-enal has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)methyl]pent-4-enal involves its reactivity with various chemical reagents. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The aldehyde group can participate in nucleophilic addition reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-[(Trimethylsilyl)methyl]but-3-enal: Similar structure but with a shorter carbon chain.
2-[(Trimethylsilyl)methyl]hex-5-enal: Similar structure but with a longer carbon chain.
2-[(Trimethylsilyl)methyl]pent-3-enal: Similar structure but with the double bond in a different position.
Uniqueness
2-[(Trimethylsilyl)methyl]pent-4-enal is unique due to its specific combination of a trimethylsilyl group and an aldehyde group on a pent-4-enal backbone. This combination imparts distinct reactivity and stability, making it valuable in various chemical applications.
Properties
CAS No. |
89809-24-5 |
|---|---|
Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
2-(trimethylsilylmethyl)pent-4-enal |
InChI |
InChI=1S/C9H18OSi/c1-5-6-9(7-10)8-11(2,3)4/h5,7,9H,1,6,8H2,2-4H3 |
InChI Key |
DBXAPLYRZMQSIH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(CC=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


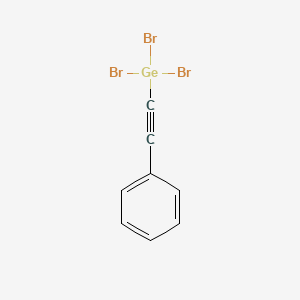
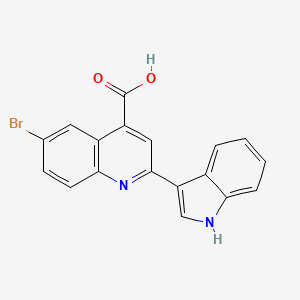

![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)
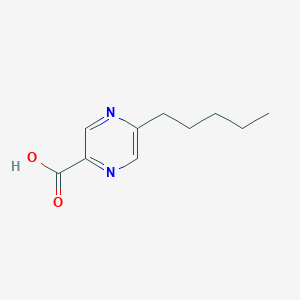

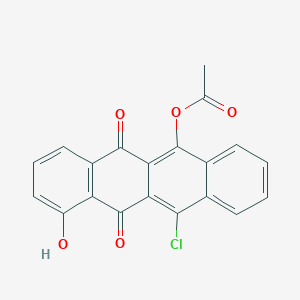
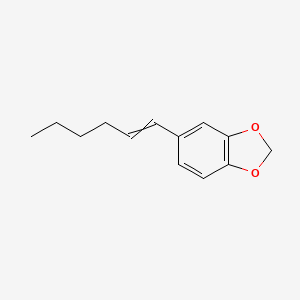
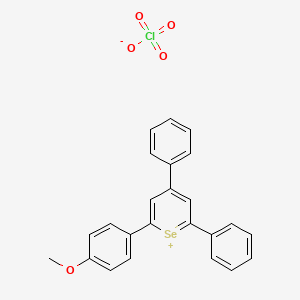
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
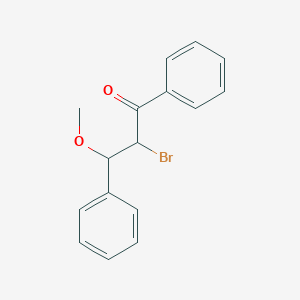

![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)
